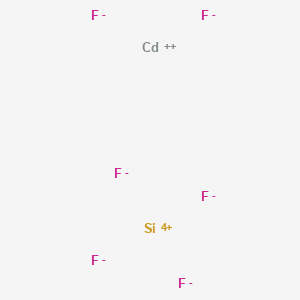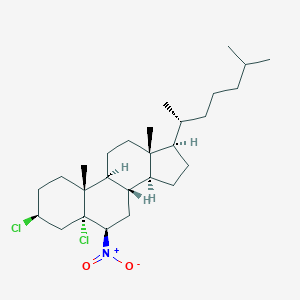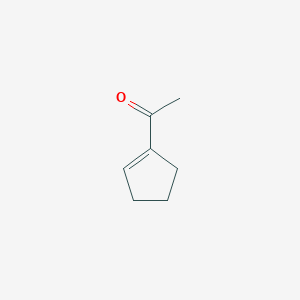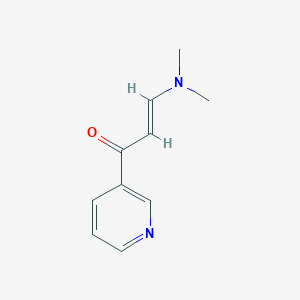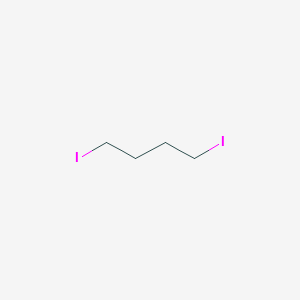
1,4-Diiodobutane
Vue d'ensemble
Description
1,4-Diiodobutane, also known as Tetramethylene diiodide, is a clear brownish liquid . It has a linear formula of I(CH2)4I and a molecular weight of 309.92 . It is used as an additive to enhance perovskite solar cell performance and as a crosslinking agent for the synthesis of anion exchange membranes from cellulose .
Synthesis Analysis
1,4-Diiodobutane can be synthesized by reacting phosphorus, iodine, and tetrahydrofuran . It can also be prepared by the reaction of hydriodic acid with phenoxybutyl iodide .
Molecular Structure Analysis
The molecular structure of 1,4-Diiodobutane is represented by the formula I(CH2)4I . The InChI key for 1,4-Diiodobutane is ROUYUBHVBIKMQO-UHFFFAOYSA-N .
Chemical Reactions Analysis
1,4-Diiodobutane can participate in various chemical reactions. For instance, it has been used as a reduction agent to prevent the aggregation of graphene oxide (GO) during imidization .
Physical And Chemical Properties Analysis
1,4-Diiodobutane is a liquid that contains copper as a stabilizer . It has a refractive index of 1.621 (lit.) , a boiling point of 147-152 °C/26 mmHg (lit.) , a melting point of 6 °C (lit.) , and a density of 2.35 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Crosslinking Agent for Polymers
In polymer chemistry, 1,4-Diiodobutane serves as an effective crosslinking agent. It helps in the synthesis of anion exchange membranes from cellulose . These membranes are crucial for applications such as fuel cells and water purification systems. The iodine atoms in 1,4-Diiodobutane facilitate the crosslinking process, providing stability and durability to the polymer structure.
Additive in Perovskite Solar Cells
1,4-Diiodobutane is used as an additive to enhance the performance of perovskite solar cells . It improves the film formation and stability of perovskite layers, leading to increased efficiency and longevity of the solar cells. This application is particularly significant given the growing demand for renewable energy sources.
Analytical Chemistry
1,4-Diiodobutane can be used as a standard in analytical methods such as gas chromatography and mass spectrometry. Its well-defined properties, such as boiling point and refractive index, make it suitable for calibrating instruments and validating analytical procedures .
Safety and Hazards
1,4-Diiodobutane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system and the central nervous system (CNS) .
Orientations Futures
Mécanisme D'action
Target of Action
1,4-Diiodobutane is a chemical compound with the formula I(CH2)4I . It is primarily used in organic synthesis . .
Biochemical Pathways
As a reagent in organic synthesis, it may be involved in the formation of various organic compounds .
Result of Action
As a reagent in organic synthesis, its primary role is likely in the formation of other organic compounds .
Propriétés
IUPAC Name |
1,4-diiodobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8I2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYUBHVBIKMQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060851 | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 5.8 deg C; [ChemIDplus] Colorless liquid; [MSDSonline] | |
| Record name | 1,4-Diiodobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8605 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Diiodobutane | |
CAS RN |
628-21-7 | |
| Record name | 1,4-Diiodobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diiodobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diiodobutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 1,4-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diiodobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-diiodobutane?
A1: The molecular formula of 1,4-diiodobutane is C4H8I2, and its molecular weight is 309.92 g/mol. []
Q2: Is there spectroscopic data available for 1,4-diiodobutane?
A2: Yes, several studies report spectroscopic data for 1,4-diiodobutane:
- NMR: 1H and 13C NMR data have been used to characterize the compound and its derivatives. [, , , , , ]
- IR: Infrared spectroscopy has been employed to analyze the structure and interactions of 1,4-diiodobutane. [, , , , ]
- Mass Spectrometry: FAB/MS has been used to identify glutathione-sulfonium conjugates of 1,4-diiodobutane. []
Q3: How does 1,4-diiodobutane perform as a cross-linking agent in polymer chemistry?
A3: 1,4-Diiodobutane is an effective cross-linking agent for polymers containing nucleophilic groups, such as pyridine rings in poly(4-vinyl pyridine) (P4VP). [, , , , , , ] This cross-linking enhances the stability of these polymers in various solvents. [, , , , , , ]
Q4: Are there specific applications of 1,4-diiodobutane in the fabrication of membranes?
A4: Yes, 1,4-diiodobutane plays a crucial role in developing responsive polymer gel membranes. [, ] For instance, it acts as both a porogen and a cross-linker for poly(2-vinylpyridine) (P2VP), contributing to the creation of pH-responsive membranes with controllable pore sizes. [, ]
Q5: What are the applications of 1,4-diiodobutane in organic synthesis?
A5: 1,4-Diiodobutane is employed in various organic reactions, including:
- Alkylation Reactions: It acts as an alkylating agent for various nucleophiles, including pyrene dianions [] and phosphine ligands. []
- Cyclization Reactions: 1,4-Diiodobutane participates in dialkylative cyclization reactions with substrates like 3-(phenylthio)-3-sulfolenes, leading to the formation of spiro bicyclic compounds. []
- Synthesis of Heterocycles: It serves as a building block for synthesizing nitrogen-containing heterocycles like bis-spironnaphthoxazine. [, ]
Q6: How does 1,4-diiodobutane interact with biological systems?
A6: Research indicates that 1,4-diiodobutane can be metabolized in rats to form a glutathione-sulfonium conjugate, which is subsequently excreted in the bile. [] This finding highlights its potential interaction with biological systems and detoxification pathways.
Q7: What is the significance of 1,4-diiodobutane in studying three-electron bonded species?
A7: 1,4-Diiodobutane serves as a model compound for investigating intramolecular two-centre three-electron bonds. [] Studies using techniques like pulse radiolysis have explored the formation and stability of such bonds in 1,4-diiodobutane derivatives. []
Q8: Does 1,4-diiodobutane show any specific interactions with pillar[5]arenes?
A8: Yes, research indicates that 1,4-diiodobutane forms interpenetrated complexes with simple pillar[5]arenes. [] The dominant force in these complexes is dispersion interactions, with 1,4-diiodobutane exhibiting a strong binding affinity towards ethylpillar[5]arene. []
Q9: Are there environmental concerns regarding 1,4-diiodobutane?
A9: While limited information is available on the environmental fate and effects of 1,4-diiodobutane specifically, it's important to consider its potential impact:
Q10: What analytical methods are used to quantify 1,4-diiodobutane?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a sensitive and specific technique for quantifying 1,4-diiodobutane in biological samples, like plasma. [] This method often involves derivatization steps to enhance the volatility and detectability of the compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



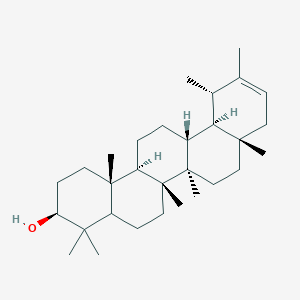
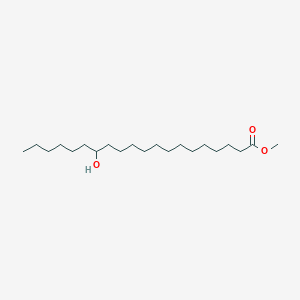

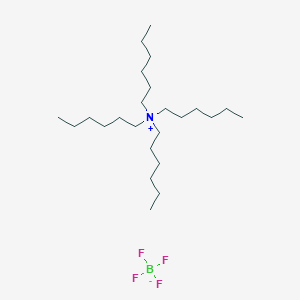
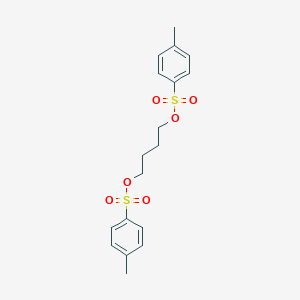
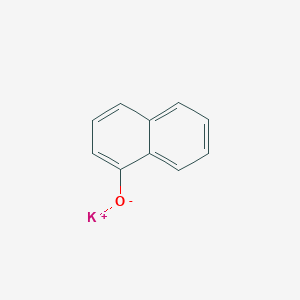
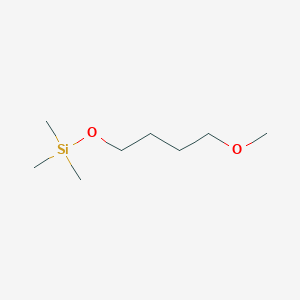


![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)
